Micropeptin 478B (CAS: 186368-51-4) is a highly specialized, 1056.55 Da cyclic depsipeptide of the cyanopeptolin class, originally isolated from the cyanobacterium Microcystis aeruginosa [1]. Structurally characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) core and a highly polar 2,3-disulfated glyceric acid (diSuGA) moiety, it functions as a targeted serine protease inhibitor [2]. In procurement and biochemical assay design, Micropeptin 478B is primarily sourced as a benchmark plasmin and trypsin inhibitor, offering a distinct solubility and selectivity profile compared to standard broad-spectrum small-molecule inhibitors or other cyanobacterial secondary metabolites [1].
Substituting Micropeptin 478B with generic serine protease inhibitors (e.g., PMSF, aprotinin) or other cyanopeptolins compromises both target selectivity and assay compatibility [1]. The micropeptin class derives strict protease specificity from the amino acid at the fifth position from the C-terminus; Micropeptin 478B contains Arginine at this site, driving high-affinity inhibition of trypsin-like proteases (plasmin, trypsin) while remaining inactive against chymotrypsin [2]. Substituting it with a Tyrosine-containing analog (e.g., Micropeptin D) completely inverts this selectivity, leading to off-target chymotrypsin inhibition. Furthermore, substituting Micropeptin 478B with its monosulfated analog, Micropeptin 478A, alters aqueous solubility and binding kinetics, disrupting reproducibility in highly calibrated, solvent-sensitive biochemical assays [1].
Micropeptin 478B exhibits an in vitro plasmin inhibition IC50 of 0.4 μg/mL, classifying it as a moderate-to-potent inhibitor [1]. When compared directly to its monosulfated analog, Micropeptin 478A (IC50 = 0.1 μg/mL), the disulfated 478B demonstrates a 4-fold reduction in absolute binding affinity [1]. However, this reduction in potency is a direct trade-off for the inclusion of the highly polar 2,3-disulfated glyceric acid (diSuGA) moiety, which significantly alters the compound's hydrophilicity and behavior in aqueous buffer systems [2].
| Evidence Dimension | In vitro plasmin inhibition (IC50) |
| Target Compound Data | 0.4 μg/mL (Micropeptin 478B, disulfated) |
| Comparator Or Baseline | 0.1 μg/mL (Micropeptin 478A, monosulfated) |
| Quantified Difference | 4-fold reduction in absolute potency, traded for increased structural polarity |
| Conditions | In vitro enzymatic plasmin inhibition assay |
Allows buyers to select the exact sulfation state needed to balance absolute inhibitory potency with aqueous solubility in formulation buffers.
The target selectivity of cyanopeptolins is dictated by the P1 residue at the fifth position from the C-terminus. Micropeptin 478B features an Arginine residue at this critical position, conferring potent inhibition of trypsin-like serine proteases such as plasmin and trypsin [1]. In contrast, substituting with Tyrosine-containing analogs (such as Micropeptin D) shifts the selectivity entirely toward chymotrypsin and elastase, with sub-micromolar IC50 values for chymotrypsin but negligible activity against trypsin [2]. This structural determinant ensures that Micropeptin 478B does not cross-react with chymotrypsin-like proteases.
| Evidence Dimension | Serine protease target selectivity |
| Target Compound Data | Potent trypsin/plasmin inhibition; weak/no chymotrypsin inhibition (Arg at P1) |
| Comparator Or Baseline | Potent chymotrypsin inhibition; weak/no trypsin inhibition (Tyr at P1 in Micropeptin D) |
| Quantified Difference | Complete orthogonal shift in protease class selectivity based on a single amino acid substitution |
| Conditions | Cross-protease screening (plasmin, trypsin, chymotrypsin, elastase) |
Ensures researchers procure the correct cyanopeptolin variant for trypsin-like serine protease assays without off-target chymotrypsin inhibition in complex lysates.
Micropeptin 478B is structurally differentiated by its 2,3-disulfated glyceric acid (diSuGA) moiety, resulting in a molecular weight of 1056.55 Da [2]. Compared to the monosulfated Micropeptin 478A (976.49 Da) or completely unsulfated cyanopeptolins, the addition of the second sulfate group drastically lowers the isoelectric point and increases aqueous solubility [1]. This allows Micropeptin 478B to be dissolved rapidly in standard aqueous assay buffers without the obligatory use of harsh organic co-solvents like DMSO, which are often required for more hydrophobic depsipeptides [2].
| Evidence Dimension | Molecular mass and sulfation degree (proxy for polarity) |
| Target Compound Data | 1056.55 Da (2,3-disulfated glyceric acid) |
| Comparator Or Baseline | 976.49 Da (Monosulfated analog, Micropeptin 478A) |
| Quantified Difference | Addition of ~80 Da corresponding to a second sulfate group, significantly enhancing hydrophilicity |
| Conditions | Lyophilized solid handling and buffer dissolution |
Provides critical formulation advantages for assay developers who require a highly water-soluble inhibitor that does not necessitate organic co-solvents capable of denaturing sensitive target proteins.
Highly recommended for in vitro plasmin and trypsin inhibition assays where the use of organic solvents (like DMSO) must be strictly avoided. The high polarity of the diSuGA moiety ensures rapid dissolution in standard aqueous buffers [1].
Ideal for use as a benchmark Arg-containing cyanopeptolin to selectively block trypsin-like activity without interfering with chymotrypsin or elastase pathways in complex biological mixtures [2].
Procured as an analytical reference standard for the quantification of non-microcystin secondary metabolites (cyanopeptolins) in environmental water quality testing and algal bloom monitoring [1].